molecular formula C23H19ClN2O3S B2437350 (3E)-3-{[(2-chlorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide CAS No. 893310-06-0

(3E)-3-{[(2-chlorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

Cat. No. B2437350
CAS RN: 893310-06-0
M. Wt: 438.93
InChI Key: ANHDSTGRRTUDFC-HYARGMPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3E)-3-{[(2-chlorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C23H19ClN2O3S and its molecular weight is 438.93. The purity is usually 95%.
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Scientific Research Applications

Multicomponent Synthesis Applications

The three-component interaction involving similar benzothiazine compounds with arylcarbaldehydes and active methylene nitriles demonstrates the versatility of these molecules in synthetic chemistry. Depending on the reactants' nature, this interaction can yield target compounds or stable salts, showcasing the adaptability of benzothiazine derivatives in creating structurally diverse molecules (Lega et al., 2016).

Antimicrobial Agent Development

Compounds containing diphenylaminomethane groups, similar to the core structure of the specified compound, have shown effectiveness as antimicrobial agents. These compounds can serve as agricultural or industrial fungicides and bactericides, highlighting the potential for similar benzothiazine derivatives in developing new antimicrobial solutions (Downs, 1972).

Hydrogen-Bond Donor Catalysts

Hydrogen-bond (HB) donor catalysts featuring a benzothiadiazine skeleton, similar to the one in the target compound, have been developed. These catalysts show promising applications in asymmetric organocatalysis, such as in the highly enantioselective hydrazination of 1,3-dicarbonyl compounds. This application underscores the potential of benzothiadiazine derivatives in catalysis and asymmetric synthesis processes (Inokuma et al., 2011).

Synthesis of Cyclohexadiene Derivatives

A process utilizing similar compounds in aqueous media to synthesize highly substituted cyclohexadiene derivatives illustrates the potential for green chemistry applications. This method, featuring catalysts like tetraethylbenzylammonium chloride, demonstrates the eco-friendly synthetic utility of benzothiazine derivatives (Wang et al., 2010).

Biologically Active Derivatives

The synthesis of novel biologically active derivatives from benzothiazine compounds, through methods such as ultrasonic-mediated N-alkylation, showcases the pharmaceutical potential of these molecules. The derivatives possess antibacterial and DPPH radical scavenging activities, indicating the compound's relevance in medicinal chemistry and drug development (Zia-ur-Rehman et al., 2009).

properties

IUPAC Name

(3E)-3-[(2-chloroanilino)methylidene]-1-[(4-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O3S/c1-16-10-12-17(13-11-16)15-26-21-9-5-2-6-18(21)23(27)22(30(26,28)29)14-25-20-8-4-3-7-19(20)24/h2-14,25H,15H2,1H3/b22-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANHDSTGRRTUDFC-HYARGMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC=CC=C4Cl)S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NC4=CC=CC=C4Cl)/S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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